Edetate tripotassium
Overview
Description
Edetate tripotassium, also known as EDTA tripotassium salt, is a chelating agent used for heavy metal toxicity . It is in the chelating class of drugs . This compound is used in many different industries to remove toxic metal ions .
Synthesis Analysis
Edetate tripotassium is synthesized from ethylenediaminetetraacetic acid (EDTA), which was first synthesized in the mid-1930s . As a pharmacologic agent, EDTA is used as calcium disodium edetate, which prevents it from binding calcium in the body .
Molecular Structure Analysis
The molecular composition of EDTA consists of multiple oxygen molecules, which function to donate electrons and form coordination complexes with metal ions . When calcium disodium edetate binds to metals, the calcium is displaced from the structure .
Chemical Reactions Analysis
Edetate tripotassium chelates divalent and trivalent ions such as magnesium, zinc, and calcium . The chelate is excreted in the urine, reducing concentrations of these ions in the blood .
Physical And Chemical Properties Analysis
Edetate tripotassium has a molecular weight of 406.51 g/mol . It is a white, water-insoluble solid widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+ ), forming water-soluble complexes even at neutral pH .
Scientific Research Applications
Chelation Therapy
EDTA tripotassium salt is recognized for its chelating properties, with a high affinity for divalent cations like lead, cadmium, and calcium. This makes it a valuable agent in chelation therapy for treating heavy metal toxicity and has been investigated for potential benefits in cardiovascular disease treatment .
Enzyme Catalysis
The compound is involved in eliminating the inhibition of enzyme-catalyzed reactions due to traces of heavy metals. By binding to these metals, it prevents them from interfering with the enzymatic processes, thus ensuring the accuracy and efficiency of biochemical reactions .
Cosmetic Safety Evaluation
EDTA tripotassium salt is utilized to assess the safety of ethylenediaminetetraacetic acid and hydroxyethylenediaminetriacetic acid ingredients in cosmetic formulations. Its chelating ability is crucial in determining whether these ingredients can be safely used in cosmetic products without adverse reactions due to metal ion contamination .
Mechanism of Action
Target of Action
Edetate tripotassium, also known as EDTA tripotassium salt, primarily targets divalent and trivalent ions such as magnesium, zinc, and calcium . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
EDTA tripotassium salt functions as a chelating agent. It forms stable, water-soluble complexes with the targeted ions . This interaction reduces the concentrations of these ions in the blood, as the chelate is excreted in the urine .
Biochemical Pathways
The chelation of metal ions by EDTA tripotassium salt can affect various biochemical pathways. For instance, it can inhibit metal-dependent enzymes, thereby altering the enzymatic reactions in which these ions are cofactors . Additionally, it can prevent metal ion impurities from modifying the colors of dyed products in the textile industry .
Result of Action
The primary result of EDTA tripotassium salt’s action is the reduction of blood concentrations of certain metal ions. This can have various effects depending on the specific ions involved and their roles in the body. For example, the chelation of calcium ions can be used for the emergency treatment of hypercalcemia .
Action Environment
The action of EDTA tripotassium salt can be influenced by various environmental factors. For instance, its efficacy as a chelating agent can be affected by the pH of the environment . Additionally, the presence of other substances in a formulation can impact the stability of the compound .
Safety and Hazards
Future Directions
The promising chelating abilities of low tEDTA concentrations could be exploited to inhibit encrustation and blockage of indwelling catheters . The fundamental research presented will inform our future development of an effective tEDTA-eluting catheter coating aimed at preventing catheter encrustation .
properties
IUPAC Name |
tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.3K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXEMANQYHCFX-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13K3N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058324 | |
Record name | EDTA, tripotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Odorless; [Alfa Aesar MSDS] | |
Record name | Tripotassium EDTA | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14090 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Edetate tripotassium | |
CAS RN |
17572-97-3 | |
Record name | Edetate tripotassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017572973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, potassium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | EDTA, tripotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tripotassium hydrogen ethylenediaminetetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDETATE TRIPOTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIA5203U1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does EDTA tripotassium salt contribute to blood stabilization, and what are its advantages over other anticoagulants like lithium heparin?
A: EDTA tripotassium salt (also known as Edetate tripotassium) acts as a powerful anticoagulant by chelating calcium ions (Ca2+), which are essential for the blood coagulation cascade [, ]. This chelation effectively prevents blood clotting, making it valuable for preserving blood samples for analysis.
Q2: The first research paper describes a blood stabilizer containing EDTA tripotassium salt. What is the proposed role of EDTA tripotassium salt in this specific formulation?
A: In the blood stabilizer formulation described [], EDTA tripotassium salt is included at a concentration of 2.5-5.0 µmol/L. Its primary function in this context is likely twofold:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.